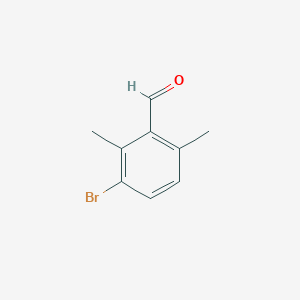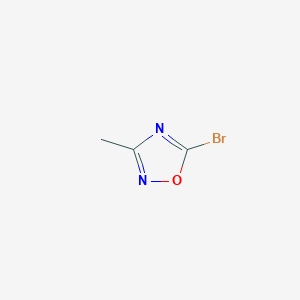![molecular formula C16H14BrNO B1380460 4-[4-(3-Bromopropoxy)phenyl]benzonitrile CAS No. 134880-32-3](/img/structure/B1380460.png)
4-[4-(3-Bromopropoxy)phenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-Bromopropoxy)phenyl]benzonitrile, also known as BPPB, is an organic compound used in different fields of scientific research and industry. It has a molecular formula of C16H14BrNO and a molecular weight of 316.19 g/mol .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Physical And Chemical Properties Analysis
4-[4-(3-Bromopropoxy)phenyl]benzonitrile has a molecular formula of C16H14BrNO and a molecular weight of 316.19 g/mol .Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
- Anticancer Activity : A study by Pilon et al. (2020) synthesized a family of Iron(II)-Cyclopentadienyl compounds with varying nitrile substituents, showing strong activity against colorectal and triple-negative breast cancer cells. These results indicate the potential of nitrile-containing compounds in developing anticancer therapies (Pilon et al., 2020).
Applications in Materials Science
- Spectroelectrochemical Properties : Aktaş Kamiloğlu et al. (2018) investigated peripherally tetra-substituted phthalocyanine compounds, including those with nitrile groups, for their electrochemical and spectroelectrochemical properties. This research is crucial for developing electrochemical technologies and understanding the electron-transfer properties of nitrile-substituted compounds (Aktaş Kamiloğlu et al., 2018).
Organic Synthesis and Catalysis
- Novel Synthesis Methods : Anbarasan et al. (2011) presented a novel and convenient synthesis method for benzonitriles via the electrophilic cyanation of aryl and heteroaryl bromides. This study emphasizes the versatility and reactivity of nitrile-containing molecules in organic synthesis, suggesting potential pathways for synthesizing compounds like "4-[4-(3-Bromopropoxy)phenyl]benzonitrile" (Anbarasan et al., 2011).
Environmental and Photophysical Studies
Degradation and Environmental Impact : Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, providing insights into the environmental fate and persistent metabolites of structurally related compounds. Understanding the degradation pathways of such compounds is essential for assessing their environmental impact and developing more sustainable chemical practices (Holtze et al., 2008).
Photoinduced Intramolecular Charge Transfer : Yang et al. (2004) explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes. This study highlights the photophysical properties of compounds with benzonitrile groups, which could inform the design of new materials for optical applications (Yang et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, 4-(3-bromopropoxy)Benzonitrile, suggests that it is combustible and harmful if swallowed or in contact with skin . In case of contact, wash off immediately with plenty of water and get medical attention . In case of ingestion, do not induce vomiting and get medical attention .
Eigenschaften
IUPAC Name |
4-[4-(3-bromopropoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-10-1-11-19-16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9H,1,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXODHKNCTZEAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Bromopropoxy)phenyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


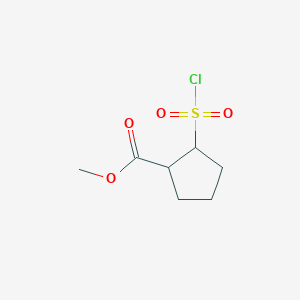

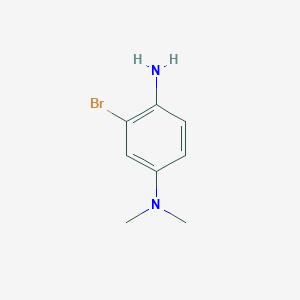
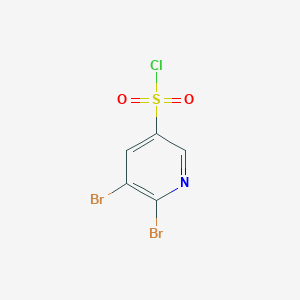
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
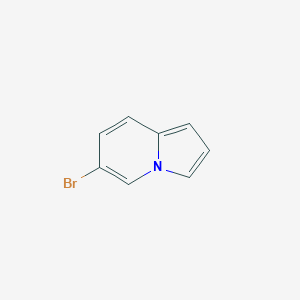

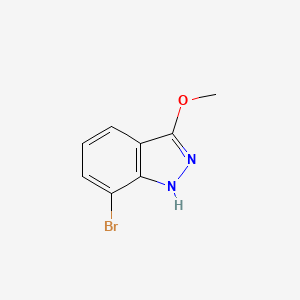
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)
